Rasagiline-13C3 Sulfate, also referred to as Rasagiline 13C3 mesylate racemic, is a labeled derivative of Rasagiline, a selective irreversible inhibitor of monoamine oxidase B (MAO-B). This compound is primarily utilized in scientific research to study its pharmacokinetics and metabolic pathways, particularly in relation to neurodegenerative diseases such as Parkinson's disease. The incorporation of carbon-13 isotopes allows for enhanced tracking and analysis in various biochemical studies.
Rasagiline-13C3 Sulfate is synthesized from commercially available starting materials through a series of controlled chemical reactions. Its synthesis typically involves the introduction of carbon-13 isotopes into the Rasagiline structure, which is crucial for its application in metabolic studies and tracer experiments.
Rasagiline-13C3 Sulfate falls under the category of pharmaceutical compounds and is classified as a monoamine oxidase inhibitor. It is specifically designed for research purposes, particularly in the fields of neuropharmacology and biochemistry.
The synthesis of Rasagiline-13C3 Sulfate involves several key steps:
The synthetic route requires precise control over reaction conditions to ensure high purity and isotopic labeling. Industrial production methods scale these laboratory processes to meet research demands while maintaining stringent quality controls.
The molecular formula for Rasagiline-13C3 Sulfate can be represented as , with a relative molecular mass that reflects the inclusion of carbon-13 isotopes. The structure features a propargylamine moiety that is characteristic of Rasagiline compounds.
Spectroscopic methods including and nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry confirm the structural integrity and isotopic labeling of the compound. The compound exists predominantly in one crystalline form with no observed polymorphism.
Rasagiline-13C3 Sulfate participates in various chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. Controlled conditions are maintained to achieve desired outcomes without compromising the compound's integrity.
Rasagiline-13C3 Sulfate functions by irreversibly inhibiting MAO-B, an enzyme responsible for the breakdown of dopamine in the brain. This inhibition increases dopamine availability, which is particularly beneficial in treating Parkinson's disease symptoms.
The pharmacokinetics of Rasagiline-13C3 Sulfate have been studied extensively, demonstrating its effectiveness in modulating neurotransmitter levels and influencing biochemical pathways associated with neurodegeneration.
Rasagiline-13C3 Sulfate appears as a white to off-white crystalline solid. It is soluble in aqueous media across a physiologically relevant pH range (1.2 - 6.8), which facilitates its use in various biological assays.
The compound exhibits stability under standard laboratory conditions and has been characterized by rigorous analytical methods ensuring compliance with pharmaceutical standards. Its solubility profile indicates good potential for bioavailability in therapeutic contexts.
Rasagiline-13C3 Sulfate has diverse applications in scientific research:
CAS No.: 31348-80-8
CAS No.: 6801-81-6
CAS No.: 2632-30-6
CAS No.:
CAS No.: 898455-02-2
CAS No.: 20542-97-6